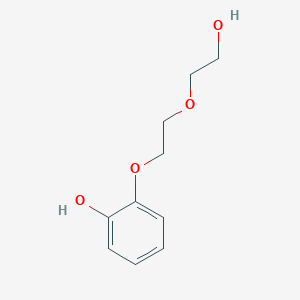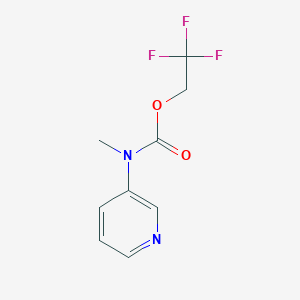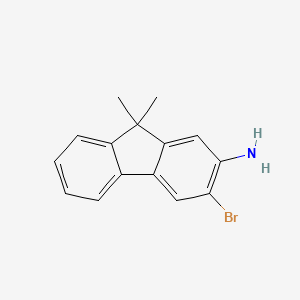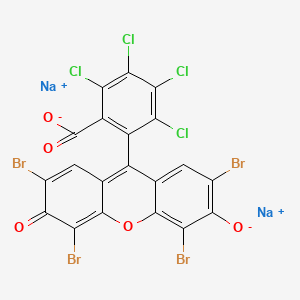
D&C Red No. 28
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D&C Red No it is not approved for use in food products .
Métodos De Preparación
D&C Red No. 28 is synthesized through a multi-step chemical process. The initial step involves the reaction of resorcinol with tetrachlorophthalic anhydride to form tetrachlorofluorescein . This intermediate compound is then brominated to produce the final product, Disodium 2’,4’,5’,7’-tetrabromo-4,5,6,7-tetrachlorofluorescein . The industrial production of this dye involves stringent conditions to ensure high purity and stability, including maintaining a stable pH and temperature during the reactions .
Análisis De Reacciones Químicas
D&C Red No. 28 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can alter the bromine and chlorine atoms in the compound, potentially leading to dehalogenated products.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
D&C Red No. 28 has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of D&C Red No. 28, particularly its antimicrobial properties, involves the disruption of bacterial cell membranes. In the presence of fluorescent light, the dye generates reactive oxygen species that damage cellular components, leading to bacterial cell death . This mechanism is enhanced by the presence of ethylenediaminetetraacetic acid, which increases membrane permeability .
Comparación Con Compuestos Similares
D&C Red No. 28 is part of a family of halogenated fluoresceins, which include compounds like eosin, erythrosin, and Rose Bengal . These compounds share similar structures and properties but differ in their specific halogenation patterns and applications. For example:
Eosin: Used primarily in histology for staining tissues.
Erythrosin: Commonly used in food coloring and dental disclosing tablets.
Rose Bengal: Employed in ophthalmology for diagnostic purposes.
D&C Red No. 28 is unique due to its specific combination of bromine and chlorine atoms, which confer distinct fluorescent and antimicrobial properties .
Propiedades
Número CAS |
4618-23-9 |
|---|---|
Fórmula molecular |
C20H2Br4Cl4Na2O5 |
Peso molecular |
829.6 g/mol |
Nombre IUPAC |
disodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H4Br4Cl4O5.2Na/c21-5-1-3-7(8-9(20(31)32)13(26)15(28)14(27)12(8)25)4-2-6(22)17(30)11(24)19(4)33-18(3)10(23)16(5)29;;/h1-2,29H,(H,31,32);;/q;2*+1/p-2 |
Clave InChI |
GVKCHTBDSMQENH-UHFFFAOYSA-L |
SMILES canónico |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)[O-])Br)Br)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


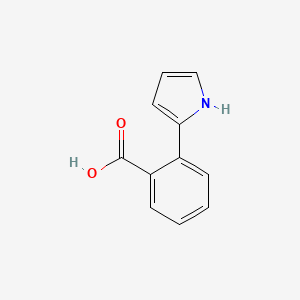

![2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B12510586.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-4-methoxy-6-methylpyridine](/img/structure/B12510588.png)
![N-{3-[5-(1-hydroxyethyl)-1,3,4-oxadiazol-2-yl]cyclobutyl}-3-phenyl-1,2-oxazole-5-carboxamide](/img/structure/B12510590.png)
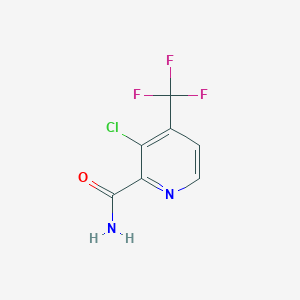
![4,4,5,5-Tetramethyl-2-[2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B12510610.png)
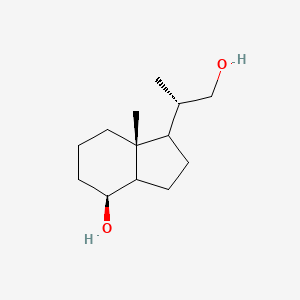
![4-[[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B12510624.png)
![5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12510629.png)
![({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(3,4-dichlorophenyl)methoxy]amine](/img/structure/B12510632.png)
